2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

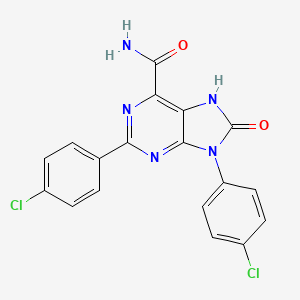

This purine-based compound features a 6-carboxamide core substituted with two 4-chlorophenyl groups at positions 2 and 9, along with an 8-oxo functional group. .

Properties

IUPAC Name |

2,9-bis(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEPSWDLSSEEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate chlorophenyl-substituted amines with purine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as thermal evaporation and controlled crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can alter the oxidation state of the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Halogenation and other substitution reactions can occur, where chlorophenyl groups are replaced or modified using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Substituent Effects and Molecular Properties

The following table summarizes structural analogs and their distinguishing features:

*Calculated molecular weight based on standard atomic masses.

Critical Analysis of Substituent Effects

Electronic Properties

- Chlorine vs. Methyl (): The target compound’s 4-chlorophenyl groups are electron-withdrawing, which may enhance oxidative stability and π-π stacking interactions compared to methyl-substituted analogs (e.g., 2,9-bis(4-methylphenyl)-...).

- Bromine vs. Chlorine () : Bromine’s larger atomic radius and polarizability may strengthen halogen bonding in biological systems compared to chlorine, albeit at the cost of increased molecular weight .

Steric Considerations

- Ortho-Substituents (): The ortho-methyl group in 2-(2-methylphenyl)-9-(4-methylphenyl)-... Similarly, 2,4-dimethoxyphenyl substitution () creates a bulkier aromatic system .

- tert-Butyl Group () : The tert-butyl substituent in the brominated analog significantly increases steric bulk, which could impede binding in enzyme active sites despite enhancing hydrophobic interactions .

Solubility and Reactivity

- Oxygen-Containing Groups () : Methoxy and ethoxy groups (e.g., in ’s compound) improve aqueous solubility via hydrogen bonding, whereas the target compound’s chlorophenyl groups may reduce solubility in polar solvents .

- Hydroxyphenylamino Group (): The -NH and -OH substituents enable hydrogen bonding, making this analog more suitable for interactions with polar biological targets .

Biological Activity

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a purine backbone substituted with two 4-chlorophenyl groups and a carboxamide functional group. Its chemical formula is C17H14Cl2N4O2, and it has been characterized for its unique pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various kinases. This inhibition can lead to reduced nucleotide synthesis and subsequently hinder DNA replication in cancer cells .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is achieved by modulating signaling cascades that lead to cell cycle arrest and programmed cell death .

- Antioxidant Activity : Preliminary findings indicate that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cellular environments .

Biological Activity Data

The following table summarizes key biological activities observed for the compound:

Case Studies

Several case studies have explored the efficacy of this compound in various cancer models:

- Breast Cancer Model : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates in MCF-7 breast cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Lung Cancer Model : In a xenograft model using A549 lung cancer cells, administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed increased necrosis within treated tumors .

- Leukemia Studies : A study on leukemia cell lines showed that the compound effectively inhibited proliferation and induced cell cycle arrest at the G1 phase, suggesting its potential use as a therapeutic agent against hematological malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.